molecular formula C11H14N2O2Si B1393115 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime CAS No. 1186405-19-5

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime

Cat. No. B1393115
CAS RN: 1186405-19-5
M. Wt: 234.33 g/mol
InChI Key: CQNPYIXCRNPAEL-NTUHNPAUSA-N
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Description

“2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime” is a chemical compound with the molecular formula C11H14N2O2Si . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime” is 234.33 . The SMILES string representation of its structure is CSi(C)c1cc2ncc(\\C=N\\O)cc2o1 .


Physical And Chemical Properties Analysis

“2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime” is a solid substance . The flash point is not applicable .

Scientific Research Applications

Reactions and Synthesis

  • Reactions with Group III Elements : Pyridine-2-carbaldehyde oxime, similar in structure to the target compound, shows interesting reactions with organo-derivatives of Group III elements, forming various oximate compounds and showcasing its potential in creating fused-ring structures and dimeric compounds in organic synthesis (Pattison & Wade, 1968).
  • Functionalized Furopyridines Synthesis : A method for producing functionalized 2-substituted furopyridines, including derivatives similar to the compound , involves using 2-ethynyl-3-pyridinols and 3-ethynyl-2-pyridinols. This highlights its role in facilitating the synthesis of complex organic compounds (Arcadi et al., 2002).

Chemistry and Molecular Structure

  • Complex Formation in Zinc(II) Chemistry : Pyridine-carbaldehyde oximes, chemically related to the target compound, play a crucial role in zinc(II) carboxylate chemistry, forming complex structures with different nuclearities based on the position of the oxime group (Konidaris et al., 2009).
  • Cobalt-Catalyzed Alkyne-Nitrile Cooligomerizations : In the synthesis of vitamin B6, derivatives including bis(trimethylsilyl)furo[3,4-c]pyridines, similar to the compound , are used. This demonstrates its potential in complex organic synthesis and pharmaceutical applications (Parnell & Vollhardt, 1985).

Potential Biological and Pharmacological Applications

  • Anti-Alzheimer's Agents : Derivatives of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, structurally related to the target compound, have been evaluated for activity against enzymes involved in Alzheimer's disease, suggesting potential therapeutic applications (Mphahlele et al., 2019).
  • Antimicrobial Activity : Derivatives of Furo[3,2-C]Pyridine, closely related to the compound , have been synthesized and tested for antimicrobial activity against certain bacteria and fungi, indicating its relevance in the development of new antimicrobial agents (Hrasna et al., 2012).

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement H302, indicating that it is harmful if swallowed . It falls under the Acute Tox. 4 Oral hazard classification . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

(NE)-N-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2Si/c1-16(2,3)11-5-9-10(15-11)4-8(6-12-9)7-13-14/h4-7,14H,1-3H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNPYIXCRNPAEL-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674106
Record name N-{(E)-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime

CAS RN

1186405-19-5
Record name N-{(E)-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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